molecular formula C24H20N4O2S2 B4592750 7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B4592750
M. Wt: 460.6 g/mol
InChI Key: RLYWPXUQGOBDOS-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as thiazole, pyrimidine, and pyrrole

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It could also be used in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include condensation reactions, cyclization, and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or oxygen atoms.

Mechanism of Action

The mechanism of action of 7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific context in which the compound is used, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole, pyrimidine, and pyrrole derivatives. These compounds share structural similarities but may differ in their functional groups, reactivity, and applications.

Uniqueness

What sets 7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE apart is its unique combination of functional groups and structural features

Properties

IUPAC Name

(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-2-(1H-pyrrol-2-ylmethylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c1-14-7-3-4-9-17(14)27-22(29)20-15(2)26-24-28(21(20)18-10-6-12-31-18)23(30)19(32-24)13-16-8-5-11-25-16/h3-13,21,25H,1-2H3,(H,27,29)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYWPXUQGOBDOS-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=CC=CN5)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=CC=CN5)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 2
7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 3
7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 4
7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 5
7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 6
7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

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